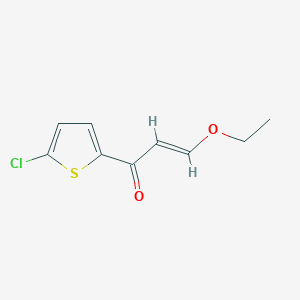
1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and synthetic utility Chalcones are characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
The synthesis of 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base or acid catalyst. For this compound, the reaction involves 5-chlorothiophene-2-carbaldehyde and 3-ethoxyacetophenone. The reaction is usually performed in an ethanol solution with potassium hydroxide as the base catalyst at room temperature . Industrial production methods may involve microwave-assisted synthesis to increase reaction rates and yields .
Analyse Des Réactions Chimiques
1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Applications De Recherche Scientifique
1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing it to undergo nucleophilic addition reactions with biological nucleophiles. This interaction can lead to the inhibition of enzymes and other proteins involved in disease pathways . Additionally, the chlorinated thiophene ring may contribute to its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one can be compared with other chalcone derivatives, such as:
1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group on the phenyl ring, potentially altering its chemical and biological properties.
1-(5-Chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one: Features a methyl group on the phenyl ring, which may influence its reactivity and applications.
Propriétés
Formule moléculaire |
C9H9ClO2S |
|---|---|
Poids moléculaire |
216.68 g/mol |
Nom IUPAC |
(E)-1-(5-chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C9H9ClO2S/c1-2-12-6-5-7(11)8-3-4-9(10)13-8/h3-6H,2H2,1H3/b6-5+ |
Clé InChI |
VKZSQUBHCILZLT-AATRIKPKSA-N |
SMILES isomérique |
CCO/C=C/C(=O)C1=CC=C(S1)Cl |
SMILES canonique |
CCOC=CC(=O)C1=CC=C(S1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)

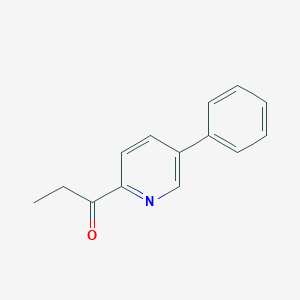

![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)
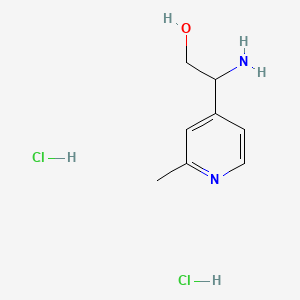
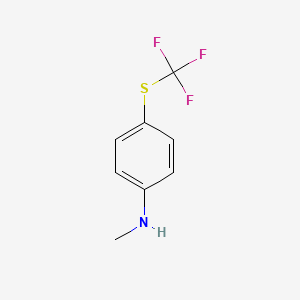
![7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one](/img/structure/B13490909.png)
![2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13490910.png)
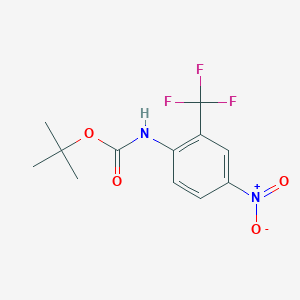
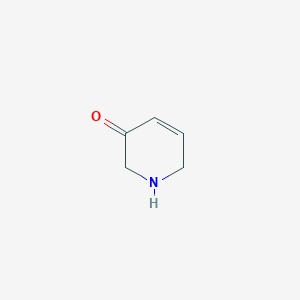
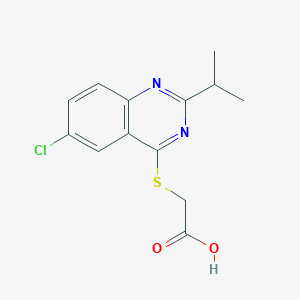
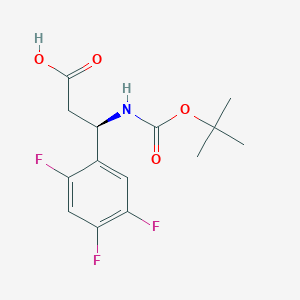
![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490938.png)
